N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H22N6O5 and its molecular weight is 438.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has focused on the synthesis of innovative heterocycles, incorporating thiadiazole and other moieties, for potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The creation of various heterocycles, such as pyrrole, pyridine, and coumarin derivatives, underscores the versatility of similar compounds in generating biologically active agents (A. Fadda et al., 2017).
Moreover, the synthesis of novel acetamides bearing an 1,2,4-oxadiazole cycle has been explored, demonstrating a methodological development for producing diverse functionalized triazolo[4,3-a]pyridine derivatives with potential biological assessments (V. R. Karpina et al., 2019).
Molecular Docking and In Vitro Screening
The evaluation of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives through molecular docking and in vitro screening has been conducted to explore their antimicrobial and antioxidant activity, showcasing the pharmaceutical potential of such compounds (E. M. Flefel et al., 2018).
Heterocyclic Compounds as Antimicrobial Agents
Research into the synthesis of new thienopyrimidine derivatives and their evaluation as antimicrobial agents further indicates the broad applicability of these compounds. The creation of heterocycles through various synthetic pathways has yielded compounds with promising antimicrobial properties (M. Bhuiyan et al., 2006).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O5/c1-13-23-20(32-25-13)15-7-9-26-18(11-15)24-27(21(26)29)12-19(28)22-8-6-14-4-5-16(30-2)17(10-14)31-3/h4-5,7,9-11H,6,8,12H2,1-3H3,(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDWVFANKLJENC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN(C(=O)N3C=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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